molecular formula C27H20BrNO2 B4855879 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol

2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol

Cat. No.: B4855879
M. Wt: 470.4 g/mol
InChI Key: XZXWVVUMOIDNQT-UHFFFAOYSA-N
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Description

2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules like this compound.

Industrial production methods for such compounds often involve optimizing the reaction conditions to increase yield and purity. This may include using high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: The compound can be reduced to form hydroquinones, which have applications in photography and as antioxidants.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as anticancer and antimicrobial properties, make it a candidate for drug development.

    Medicine: Its derivatives are investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar compounds to 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol include other quinoline derivatives, such as:

    Quinoline: A simpler structure with a wide range of biological activities.

    Chloroquine: An antimalarial drug with a quinoline core.

    Camptothecin: A natural product with anticancer properties.

What sets this compound apart is its unique combination of functional groups, which may confer specific properties and activities not found in other quinoline derivatives.

Properties

IUPAC Name

2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20BrNO2/c1-2-31-25-15-19(14-22(28)27(25)30)24-16-21(17-8-4-3-5-9-17)26-20-11-7-6-10-18(20)12-13-23(26)29-24/h3-16,30H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXWVVUMOIDNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C5=CC=CC=C5)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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